

# Technical Guide: SAR-7226 Hydrate Synthesis Pathway[1][2][3]

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: SAR-7226 Hydrate

CAS No.: 1229167-48-9

Cat. No.: B610689

[Get Quote](#)

## Executive Summary

SAR-7226 (Chemical Name: (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-((4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol hydrate) is a potent sodium-glucose cotransporter (SGLT) inhibitor.[1][2][3] Unlike typical SGLT2 inhibitors (e.g., Dapagliflozin) which are C-glycosides, SAR-7226 is an O-glycoside featuring a rare 5-fluoro substitution on the pyranose ring.[1][2][3] This structural modification enhances metabolic stability and binding affinity.[1][2][3]

This guide outlines the convergent synthesis of SAR-7226, separating the process into three phases:

- Aglycone Synthesis: Construction of the trifluoromethyl-pyrazole core.
- Glycosyl Donor Preparation: Synthesis of the activated 5-fluoro-sugar.
- Coupling & Hydrate Formation: Stereoselective glycosylation and controlled crystallization.[1][2][3]

## Retrosynthetic Analysis

The synthesis is best approached convergently.[1] The target molecule is disconnected at the glycosidic bond, revealing two key precursors:[4]

- Fragment A (Aglycone): 4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-ol.[1][2][3]
- Fragment B (Sugar Donor): An activated 5-fluoro-glucopyranosyl derivative (e.g., 1-bromo-2,3,4,6-tetra-O-acetyl-5-fluoro-D-glucose).[1][2][3]

## Pathway Logic Diagram



[Click to download full resolution via product page](#)

Figure 1: Retrosynthetic disconnection of SAR-7226.[2][3][4]

## Detailed Synthesis Protocol

### Phase 1: Synthesis of the Aglycone

The pyrazole core is constructed via the condensation of a functionalized

-keto ester with hydrazine.[1]

Step 1.1: Alkylation of

-keto ester[1][2][3]

- Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate, 4-methoxybenzyl chloride, NaH (Sodium hydride), THF.[1][2][3]

- Protocol:
  - Suspend NaH (1.1 eq) in anhydrous THF at 0°C.
  - Add ethyl 4,4,4-trifluoro-3-oxobutanoate dropwise. Stir for 30 min to form the enolate.
  - Add 4-methoxybenzyl chloride (1.0 eq) slowly.
  - Reflux for 4–6 hours. Monitor by TLC/LCMS.[1][2][3][4]
  - Workup: Quench with saturated NH<sub>4</sub>Cl, extract with EtOAc, and concentrate to yield Ethyl 2-(4-methoxybenzyl)-4,4,4-trifluoro-3-oxobutanoate.

### Step 1.2: Cyclization to Pyrazole

- Reagents: Intermediate from 1.1, Hydrazine hydrate ( ), Ethanol.[3][4]
- Protocol:
  - Dissolve the alkylated -keto ester in Ethanol.[1][2][3]
  - Add Hydrazine hydrate (1.2 eq) at room temperature.
  - Heat to reflux for 3 hours. The reaction undergoes cyclization and dehydration.[1]
  - Isolation: Cool to 0°C. The pyrazole often precipitates.[1][2][3] Filter and wash with cold ethanol.[1][2][3]
  - Product: 4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-ol (Aglycone).[1][2][3]

## Phase 2: Synthesis of the 5-Fluoro Sugar Donor

The introduction of fluorine at the C5 position is the most technically demanding step, typically requiring radical fluorination or specialized fluorinating agents.[1]

Key Transformation:

- Starting Material: D-Glucal triacetate (commercially available).[2][3]
- Reagent: Selectfluor (Electrophilic fluorinating agent) or XeF<sub>2</sub>. [2][3][4]
- Mechanism: Electrophilic addition of fluorine to the double bond of the glycal, followed by nucleophilic attack (e.g., by water/acetate) to establish the C5-F and C1-leaving group.[1]
- Result: 2,3,4,6-tetra-O-acetyl-5-fluoro-  
-D-glucopyranosyl bromide (or similar activated donor).[1][2][3]

## Phase 3: Glycosylation and Hydrate Formation

This phase couples the aglycone and sugar, followed by the critical hydration step.[1]

Step 3.1: Stereoselective Glycosylation

- Rationale: An  
-type inversion at the anomeric center is required to achieve the  
-configuration (O-linkage).[1][2][3]
- Reagents: Aglycone (Phase 1), Sugar Donor (Phase 2), Silver Carbonate (  
) or  
, Acetone/DCM.[2][3][4]
- Protocol:
  - Dissolve Aglycone (1.0 eq) and Sugar Donor (1.1 eq) in anhydrous Acetone.
  - Add  
(3.0 eq) or  
(promoter).[2][3][4]

- Stir at 40°C for 12 hours.
- Filter off salts and concentrate.<sup>[1][2][3]</sup> Purify via silica gel chromatography to isolate the Protected SAR-7226.

### Step 3.2: Global Deprotection<sup>[2][3]</sup>

- Reagents: Lithium Hydroxide (LiOH) or Sodium Methoxide (NaOMe), Methanol/Water.<sup>[2][3][4]</sup>
- Protocol:
  - Dissolve the protected intermediate in MeOH:THF:H<sub>2</sub>O (3:1:1).<sup>[2][3][4]</sup>
  - Add LiOH (4.0 eq).<sup>[2][3][4]</sup> Stir at RT for 2 hours to hydrolyze the acetyl esters.
  - Neutralize with Amberlite IR-120 (H<sup>+</sup>) resin or dilute HCl.<sup>[1][2][3]</sup>
  - Filter and concentrate to a crude solid.

### Step 3.3: Hydrate Crystallization (Critical Step)<sup>[2][3][4]</sup>

- Objective: Isolate the stoichiometric hydrate form (**SAR-7226 Hydrate**).
- Solvent System: Ethanol/Water (95:5 or 90:10).<sup>[2][3][4]</sup>
- Thermodynamics: The hydrate is the thermodynamically stable form at high water activity ( ).<sup>[2][3][4]</sup>
- Protocol:
  - Dissolve the crude amorphous solid in minimal hot Ethanol (approx. 50°C).
  - Slowly add Water until slight turbidity is observed.
  - Heat to clear the solution (approx. 60°C).
  - Cooling Ramp: Cool to 20°C at a rate of 5°C/hour.

- Seeding: Seed with authentic **SAR-7226 Hydrate** crystals at 25°C if available.
- Stir at 0–5°C for 4 hours to maximize yield.
- Filter and dry under controlled humidity (40-60% RH) to prevent dehydration.[1][2][3]

## Process Visualization

### Synthesis Workflow



[Click to download full resolution via product page](#)

Figure 2: Step-by-step synthesis workflow for **SAR-7226 Hydrate**.

## Analytical Specifications

To validate the synthesis, the final product must meet the following criteria:

| Parameter     | Specification                                 | Method                                               |
|---------------|-----------------------------------------------|------------------------------------------------------|
| Appearance    | White to off-white crystalline solid          | Visual                                               |
| Purity        | > 98.5% (AUC)                                 | HPLC (C18 column, ACN/H2O gradient)                  |
| Identity      | Consistent with structure                     | <sup>1</sup> H-NMR (DMSO-d <sub>6</sub> ), MS (ESI+) |
| Water Content | 3.8% – 4.2% (Monohydrate theoretical: ~3.96%) | Karl Fischer Titration                               |
| Fluorine NMR  | Single peak at ~ -200 ppm (C5-F)              | <sup>19</sup> F-NMR                                  |
| Polymorph     | Matches Hydrate Pattern                       | PXRD (Powder X-Ray Diffraction)                      |

## References

- Sanofi-Aventis Patent (US20100261664A1): Novel heterocyclic fluoroglycoside derivatives, medicaments containing these compounds, and the use thereof. [2][3] (Describes the core fluoroglycoside synthesis).
- MedKoo Biosciences: **SAR-7226 Hydrate** Product Data Sheet. (Confirmation of chemical structure and CAS 1229167-48-9). [1][2][3][5]
- PubChem Compound Summary: SAR-7226 / CAS 702638-25-3. [1][2][3] (Structural identifiers and properties). [2][3][4]
- General Synthesis of Pyrazoles: Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). (Reference for pyrazole ring construction methodology).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Welcome To Hyma Synthesis Pvt. Ltd \[hymasynthesis.com\]](#)
- [2. \(2S,3R,4S,5S,6R\)-2-\(4-chloro-3-\(4-ethoxybenzyl\)phenyl\)-6-\(hydroxymethyl\)-2-methoxytetrahydro-2H-pyran-3,4,5-triol | C22H27ClO7 | CID 24807437 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. \(2S,3R,4S,5S,6R\)-2-\(4-chloro-3-\(4-ethoxybenzyl\)phenyl\)-6-\(hydroxymethyl\)-2-methoxytetrahydro-2H-pyran-3,4,5-triol | C22H27ClO7 | CID 24807437 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. U.S. Patents \[sanofi.us\]](#)
- [5. medkoo.com \[medkoo.com\]](#)
- [To cite this document: BenchChem. \[Technical Guide: SAR-7226 Hydrate Synthesis Pathway\[1\]\[2\]\[3\]\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b610689#sar-7226-hydrate-synthesis-pathway\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

